Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate
Overview
Description
Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is a complex organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a benzoate group attached to an isoxazolidinyl ring, which includes a hydroxyl and a methyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with isoxazolidinyl compounds under specific conditions. One common method includes the esterification of 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoxazolidinyl ring can be reduced to form alcohols.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the isoxazolidinyl ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-hydroxy-5-methyl-3-oxoisoxazolidin-2-yl)benzoate: Unique due to its specific substitution pattern on the isoxazolidinyl ring.
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: Similar structure but with different functional groups and substitution patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-(5-hydroxy-5-methyl-3-oxo-1,2-oxazolidin-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-12(16)7-10(14)13(18-12)9-5-3-8(4-6-9)11(15)17-2/h3-6,16H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAYUJQZFLQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)C2=CC=C(C=C2)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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